molecular formula C10H11ClO2 B1471175 4-Chloro-3-propylbenzoic acid CAS No. 42044-91-7

4-Chloro-3-propylbenzoic acid

Cat. No. B1471175
CAS RN: 42044-91-7
M. Wt: 198.64 g/mol
InChI Key: KLTNVPFKUYHPGE-UHFFFAOYSA-N
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Description

“4-Chloro-3-propylbenzoic acid” is a chemical compound with the CAS Number: 42044-91-7 . It has a molecular weight of 198.65 and its IUPAC name is 4-chloro-3-propylbenzoic acid . It is a powder at room temperature .


Molecular Structure Analysis

The molecular formula of “4-Chloro-3-propylbenzoic acid” is C10H11ClO2 . Its InChI code is 1S/C10H11ClO2/c1-2-3-7-6-8 (10 (12)13)4-5-9 (7)11/h4-6H,2-3H2,1H3, (H,12,13) .


Physical And Chemical Properties Analysis

“4-Chloro-3-propylbenzoic acid” is a powder at room temperature . It has a melting point of 160-162 degrees Celsius .

Scientific Research Applications

Chlorination and Disinfection By-products Formation

Research by Chang et al. (2006) focused on the relationship between chlorine decay and the formation of disinfection by-products (DBPs) such as trichloromethane (TCM) and chloroacetic acid (CAA). They studied this in the presence of various compounds, including p-hydroxybenzoic acid and m-hydroxybenzoic acid, which are structurally similar to 4-chloro-3-propylbenzoic acid. Their findings are crucial for understanding the behavior of chlorine in water treatment processes and the potential formation of harmful by-products (Chang, Chiang, Chao, & Lin, 2006).

Building Blocks in Heterocyclic Oriented Synthesis

Křupková et al. (2013) highlighted the utility of 4-chloro-2-fluoro-5-nitrobenzoic acid as a multireactive building block for heterocyclic oriented synthesis. This study underscores the potential of using derivatives of 4-chloro-3-propylbenzoic acid in creating various nitrogenous cycles, significant for drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

Role in HIV Treatment and Immune Response Boosting

Oruganti et al. (2017) investigated the molecular salts of 2-Chloro-4-nitrobenzoic acid (closely related to 4-chloro-3-propylbenzoic acid) for their antiviral properties in HIV treatment and their ability to enhance the immune response. This research contributes to our understanding of how such compounds can be used in medical applications (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).

Synthesis and Structural Analysis

Kavitha et al. (2020) synthesized 4-chloro-3-sulfamoylbenzoic acid and analyzed its structure through various techniques. The insights from this study about the synthesis process and structural characteristics can guide future research and applications involving 4-chloro-3-propylbenzoic acid and its derivatives (Kavitha, Narendra, Ratnakar, Poojith, Sampath, Banik, Suchetan, Potla, & Naidu, 2020).

Gamma Irradiation-Induced Degradation

Chu and Wang (2016) explored the degradation of 3-chloro-4-hydroxybenzoic acid, a compound similar to 4-chloro-3-propylbenzoic acid, using gamma irradiation. This research provides insight into advanced methods for breaking down such compounds, potentially useful in environmental remediation (Chu & Wang, 2016).

Safety and Hazards

The safety information for “4-Chloro-3-propylbenzoic acid” indicates that it may cause skin irritation, serious eye damage, and may be harmful if inhaled . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and avoid release to the environment .

properties

IUPAC Name

4-chloro-3-propylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h4-6H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTNVPFKUYHPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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